molecular formula C17H16N2O2S2 B2679526 1-(2-Hydroxy-2-(4-(thiophen-3-yl)phenyl)ethyl)-3-(thiophen-2-yl)urea CAS No. 2034347-33-4

1-(2-Hydroxy-2-(4-(thiophen-3-yl)phenyl)ethyl)-3-(thiophen-2-yl)urea

Cat. No. B2679526
CAS RN: 2034347-33-4
M. Wt: 344.45
InChI Key: SCJOERJFJMPPGL-UHFFFAOYSA-N
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Description

1-(2-Hydroxy-2-(4-(thiophen-3-yl)phenyl)ethyl)-3-(thiophen-2-yl)urea, also known as THU, is a urea derivative that has been synthesized and studied for its potential use in scientific research. THU has been found to have a variety of biochemical and physiological effects, and its mechanism of action has been explored in detail.

Scientific Research Applications

Flexible Urea Derivatives as Acetylcholinesterase Inhibitors

A study on flexible urea derivatives, including compounds similar to 1-(2-Hydroxy-2-(4-(thiophen-3-yl)phenyl)ethyl)-3-(thiophen-2-yl)urea, showed potential as novel acetylcholinesterase inhibitors. These compounds were synthesized to optimize the spacer length between pharmacophoric moieties, testing their conformational flexibility and inhibitory activities. The results highlighted the compatibility of a new flexible spacer with high inhibitory activities, indicating a promising approach for enzyme inhibition relevant to diseases like Alzheimer's (Vidaluc et al., 1995).

Lossen Rearrangement in Urea Synthesis

Another study explored the use of ethyl 2-cyano-2-(4-nitrophenylsulfonyloxyimino)acetate-mediated Lossen rearrangement for synthesizing ureas, demonstrating its application in creating compounds structurally related to 1-(2-Hydroxy-2-(4-(thiophen-3-yl)phenyl)ethyl)-3-(thiophen-2-yl)urea. This method provided a single-pot, racemization-free synthesis route, highlighting an efficient and environmentally friendly approach to urea synthesis (Thalluri et al., 2014).

Neuropeptide Y5 Receptor Antagonists

Research on trisubstituted phenyl urea derivatives, akin to the compound , showed significant findings as neuropeptide Y5 receptor antagonists. By modifying various components of the molecular structure, including the stereochemistry and urea portion, researchers achieved potent compounds with IC50 values less than 0.1 nM. This study underscores the potential of such urea derivatives in therapeutic applications targeting the neuropeptide Y5 receptor (Fotsch et al., 2001).

Hydrogel Formation and Rheology

A study on urea derivatives demonstrated the ability of these compounds to form hydrogels in acidic conditions. The rheology and morphology of these gels, which could include compounds similar to 1-(2-Hydroxy-2-(4-(thiophen-3-yl)phenyl)ethyl)-3-(thiophen-2-yl)urea, were found to be anion-dependent. This property allows for the tuning of physical characteristics of the gels, potentially useful in biomedical applications and material science (Lloyd & Steed, 2011).

properties

IUPAC Name

1-[2-hydroxy-2-(4-thiophen-3-ylphenyl)ethyl]-3-thiophen-2-ylurea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O2S2/c20-15(10-18-17(21)19-16-2-1-8-23-16)13-5-3-12(4-6-13)14-7-9-22-11-14/h1-9,11,15,20H,10H2,(H2,18,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCJOERJFJMPPGL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)NC(=O)NCC(C2=CC=C(C=C2)C3=CSC=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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